Ethyl 3,5-dioxocyclohexanecarboxylate
Overview
Description
Ethyl 3,5-dioxocyclohexanecarboxylate is an organic compound with the molecular formula C9H12O4This compound is characterized by its pale yellow to light yellow solid appearance and is commonly used in organic synthesis due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,5-dioxocyclohexanecarboxylate can be synthesized through the esterification of 3,5-dioxocyclohexanecarboxylic acid with ethanol under acidic conditions. The reaction involves heating the mixture under reflux and then purifying the product through distillation .
Industrial Production Methods: In industrial settings, the compound is produced by reacting 3,5-dioxocyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out in large reactors with controlled temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5-dioxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 3,5-dioxocyclohexanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of ethyl 3,5-dioxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in biochemical processes. For example, it has been shown to inhibit gibberellin biosynthesis in plants, affecting growth regulation .
Comparison with Similar Compounds
Ethyl 3,5-dioxocyclohexanecarboxylate can be compared with other similar compounds such as:
- Mthis compound
- Cyclohexanecarboxylic acid, 3,5-dioxo-, methyl ester
- Ethyl 4-cyclopropyl(hydroxy)methylene-3,5-dioxocyclohexanecarboxylate (Cimectacarb)
Uniqueness: this compound is unique due to its specific structural features and reactivity, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
ethyl 3,5-dioxocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRRICYOWFRORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27513-35-5 | |
Record name | ethyl 3,5-dioxocyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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